1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride
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Overview
Description
1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C12H20ClNO. This compound is known for its unique structure, which includes an isopropylamino group and a thymyloxy group attached to a propanol backbone. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride involves several steps. One common method includes the reaction of isopropylamine with a suitable epoxide to form the isopropylamino group. This intermediate is then reacted with thymol in the presence of a base to introduce the thymyloxy group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the isopropylamino or thymyloxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The isopropylamino group can interact with enzymes or receptors, modulating their activity. The thymyloxy group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-(Isopropylamino)-2-phenylpropan-2-ol hydrochloride: This compound has a similar isopropylamino group but differs in the aromatic substituent.
1-(Isopropylamino)-3-(methoxy)-2-propanol hydrochloride: This compound has a methoxy group instead of a thymyloxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(5-methyl-2-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4;/h6-8,11-12,14,17-18H,9-10H2,1-5H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQFQGEYOXNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC(C)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973495 |
Source
|
Record name | 1-[5-Methyl-2-(propan-2-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5790-40-9 |
Source
|
Record name | 2-Propanol, 1-(isopropylamino)-3-(thymyloxy)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005790409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[5-Methyl-2-(propan-2-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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